
Methyl 2-(piperazin-1-yl)ethylcarbamate
Overview
Description
Scientific Research Applications
Synthesis and Characterization of Derivatives
- Novel carbazole derivatives incorporating piperazine were synthesized and characterized for their potential antibacterial, antifungal, and anticancer activities (Sharma, Kumar, & Pathak, 2014).
- New derivatives of pyrido[1,2-a]pyrimidin-4-one with piperazine substituents were developed and showed significant antiproliferative activity against various human cancer cell lines (Mallesha et al., 2012).
Biological and Pharmacological Evaluation
- A series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds were developed and evaluated for their antidepressant and antianxiety activities (Kumar et al., 2017).
- Research on the binding characteristics of piperazine derivatives to bovine serum albumin (BSA) provided insights into the pharmacokinetic mechanism of these drugs (Karthikeyan et al., 2015).
Antimicrobial and Anticancer Properties
- Thiophene-2-carboxaldehyde derivatives with piperazine showed notable antibacterial, antifungal activity, and anticancer potential (Shareef et al., 2016).
- Bis(pyrazole-benzofuran) hybrids with piperazine linkage demonstrated potent bacterial biofilm and MurB inhibitors, showing promising antibacterial efficacy (Mekky & Sanad, 2020).
Antitubercular Activity
- Certain benzo[d]isoxazole derivatives with piperazine showed significant anti-tubercular activity, providing new leads in the fight against tuberculosis (Naidu et al., 2016).
Potential in Herbicides and Plant Growth Regulation
- Piperazine derivatives were evaluated as potential herbicides and plant growth regulators, showing notable activity against Triticum aestivum (Stoilkova, Yonova, & Ananieva, 2014).
Antimicrobial Agents
- Synthesis of novel 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives as antimicrobial agents (Krishnamurthy et al., 2011).
CO2 Absorption Studies
- The use of 2-methyl piperazine in solvent blends for improved CO2 absorption, showing potential in carbon capture technologies (Balchandani, Mandal, & Dharaskar, 2022).
Properties
IUPAC Name |
methyl N-(2-piperazin-1-ylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-13-8(12)10-4-7-11-5-2-9-3-6-11/h9H,2-7H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNFUWAUGOXARC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517053 | |
| Record name | Methyl [2-(piperazin-1-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85608-08-8 | |
| Record name | Methyl [2-(piperazin-1-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


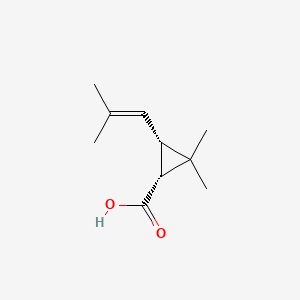
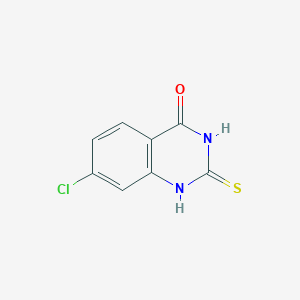
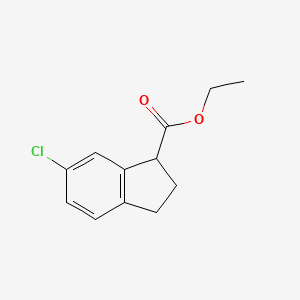

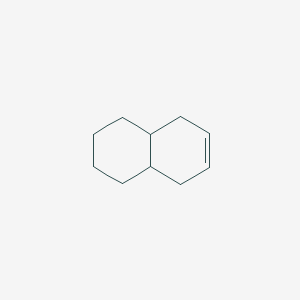
![5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-ol](/img/structure/B1626036.png)
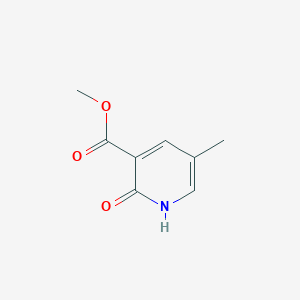
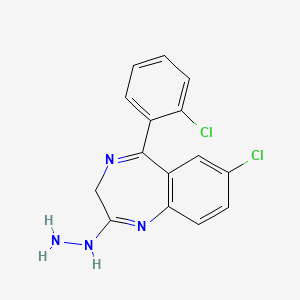
![2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B1626039.png)
![2-Iodo-3-methoxybenzo[b]thiophene](/img/structure/B1626043.png)
![4,10,15-Trioxa-1,7-diazabicyclo[5.5.5]heptadecane](/img/structure/B1626046.png)
![5-Bromo-4,7-dihydro-[1,3]dioxepine](/img/structure/B1626047.png)
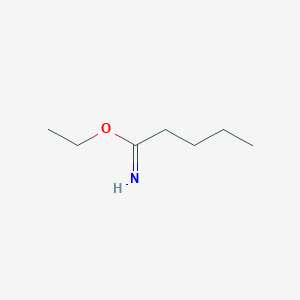
![3H-Imidazo[4,5-c]pyridine, 3-methyl-](/img/structure/B1626050.png)
